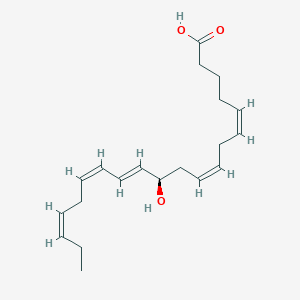
11(R)-Hepe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11®-Hydroxy-eicosapentaenoic acid, commonly known as 11®-Hepe, is a specialized pro-resolving lipid mediator derived from eicosapentaenoic acid. It plays a significant role in the resolution of inflammation and has been studied for its potential therapeutic applications in various inflammatory diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11®-Hydroxy-eicosapentaenoic acid typically involves the enzymatic conversion of eicosapentaenoic acid using lipoxygenases. The reaction conditions often include the presence of oxygen and specific cofactors that facilitate the enzymatic activity. The process can be optimized by controlling the temperature, pH, and substrate concentration to achieve high yields of the desired product.
Industrial Production Methods
Industrial production of 11®-Hydroxy-eicosapentaenoic acid may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary enzymes for the conversion of eicosapentaenoic acid. These microorganisms can be cultured in large-scale bioreactors under controlled conditions to produce significant quantities of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
11®-Hydroxy-eicosapentaenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other hydroxylated derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced derivatives of 11®-Hydroxy-eicosapentaenoic acid, which may have distinct biological activities.
Applications De Recherche Scientifique
11®-Hydroxy-eicosapentaenoic acid has been extensively studied for its role in resolving inflammation. Its applications span across multiple fields:
Chemistry: It is used as a model compound to study lipid oxidation and enzymatic pathways.
Biology: It plays a crucial role in cellular signaling and the resolution of inflammation.
Medicine: It has potential therapeutic applications in treating inflammatory diseases such as arthritis and cardiovascular diseases.
Industry: It is used in the development of anti-inflammatory drugs and supplements.
Mécanisme D'action
11®-Hydroxy-eicosapentaenoic acid exerts its effects by interacting with specific receptors on the surface of immune cells. It activates signaling pathways that promote the resolution of inflammation, including the inhibition of pro-inflammatory cytokine production and the enhancement of phagocytosis of apoptotic cells. The molecular targets include G-protein coupled receptors and nuclear receptors that regulate gene expression involved in inflammation resolution.
Comparaison Avec Des Composés Similaires
11®-Hydroxy-eicosapentaenoic acid is unique among hydroxylated eicosapentaenoic acid derivatives due to its specific stereochemistry and biological activity. Similar compounds include:
12(S)-Hydroxy-eicosapentaenoic acid: Another hydroxylated derivative with different stereochemistry and biological effects.
15(S)-Hydroxy-eicosapentaenoic acid: Known for its anti-inflammatory properties but with distinct molecular targets.
5(S)-Hydroxy-eicosapentaenoic acid: Involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators.
These compounds share structural similarities but differ in their biological activities and mechanisms of action, highlighting the unique properties of 11®-Hydroxy-eicosapentaenoic acid in inflammation resolution.
Propriétés
IUPAC Name |
(5Z,8Z,11R,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEHSDHMEMMYIR-DJWFCICMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C=C\[C@@H](C/C=C\C/C=C\CCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | 11R-HEPE | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0012534 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R)-2-acetamido-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylpropanoate](/img/structure/B10767639.png)
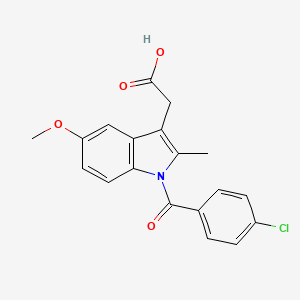
![[2-(11-Carboxy-9-oxoundec-10-enoyl)oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10767659.png)
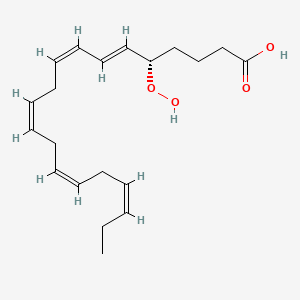


![(6aS)-5-hydroxy-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B10767683.png)
![9-[2-[(4-Amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767686.png)
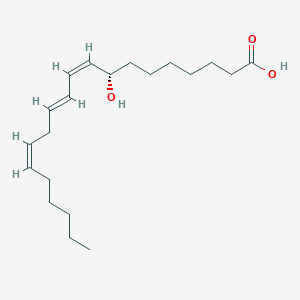
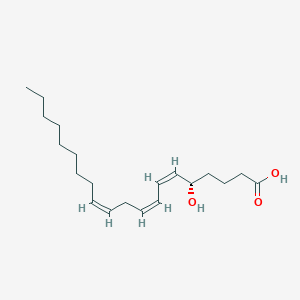



![(6Z,9R,11Z,14Z)-9-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-5-oxoicosa-6,11,14-trienoic acid](/img/structure/B10767737.png)
